molecular formula C23H28N2O5 B12502422 Ethyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Ethyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12502422
M. Wt: 412.5 g/mol
InChI Key: RJDGAOOCFQMUOE-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a morpholine ring, a propoxybenzamido group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-propoxybenzoic acid with a suitable amine to form the benzamido intermediate.

    Introduction of the Morpholine Ring: The benzamido intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol to form the desired benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(MORPHOLIN-4-YL)-5-(4-METHOXYBENZAMIDO)BENZOATE
  • ETHYL 2-(PIPERIDIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE
  • ETHYL 2-(MORPHOLIN-4-YL)-5-(4-ETHOXYBENZAMIDO)BENZOATE

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for specific applications.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(4-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H28N2O5/c1-3-13-30-19-8-5-17(6-9-19)22(26)24-18-7-10-21(25-11-14-28-15-12-25)20(16-18)23(27)29-4-2/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26)

InChI Key

RJDGAOOCFQMUOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

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